4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole-5-carboxamide core linked to a 3-(trifluoromethyl)pyrazole moiety via an ethyl chain. Although direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs (e.g., razaxaban in ) demonstrate therapeutic relevance as enzyme inhibitors, suggesting similar applications .
Properties
IUPAC Name |
4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5OS/c1-6-8(20-17-15-6)9(19)14-3-5-18-4-2-7(16-18)10(11,12)13/h2,4H,3,5H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWUVHVBAABAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: This step involves the trifluoromethylation of the pyrazole ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Formation of the thiadiazole ring: This can be accomplished by cyclization of a thiosemicarbazide derivative with an appropriate electrophile.
Coupling of the pyrazole and thiadiazole rings: This step involves the formation of an amide bond between the two heterocyclic rings, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
- Immunomodulatory Effects : The compound has been identified as a potent inhibitor of store-operated calcium entry (SOCE) in T lymphocytes. This inhibition leads to reduced cytokine production and T cell proliferation, suggesting potential applications in treating autoimmune diseases and inflammatory conditions .
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can suppress IL-2 production and modulate immune responses, making it a candidate for developing anti-inflammatory drugs .
Pharmacology
- Calcium Channel Blockers : The compound acts as a blocker of calcium release-activated calcium (CRAC) channels. This mechanism is crucial for regulating calcium influx in non-excitable cells, which can be targeted for therapeutic interventions in conditions like asthma and other allergic reactions .
- Potential Cancer Therapeutics : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating cell signaling pathways involved in tumor growth and metastasis .
Material Science
- Synthesis of Functional Materials : The unique properties of thiadiazole derivatives allow them to be used in the development of functional materials, such as sensors and catalysts. Research is ongoing to explore their utility in organic electronics and photonic devices .
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations:
- Trifluoromethyl Groups : The target compound and analog share a CF₃ group, but the latter has two CF₃ groups, likely increasing lipophilicity and metabolic stability compared to the single CF₃ in the target .
- The thiophene-substituted pyrazole in may enhance π-π stacking interactions in biological targets .
- Chain Length and Linkers : The ethyl linker in the target compound balances flexibility and rigidity, whereas analogs with phenyl or triazole linkers (e.g., ) may exhibit varied pharmacokinetic profiles.
Physicochemical Properties:
- Lipophilicity : The trifluoromethyl group increases logP compared to methoxy or thiophene substituents.
- Solubility : Polar groups (e.g., methoxy in ) improve aqueous solubility, whereas CF₃ and thiadiazole may reduce it .
- Stability : Thiadiazole rings are generally stable under physiological conditions, while pyrazoles with electron-withdrawing groups (CF₃) resist oxidative metabolism .
Biological Activity
4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be identified by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H14F3N5OS
- Molecular Weight : 421.33 g/mol
The presence of the thiadiazole and pyrazole moieties suggests a diverse range of biological activities, as these structures are often associated with various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and pyrazole derivatives. The structure-activity relationship (SAR) indicates that modifications to these moieties can enhance cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound demonstrated significant cytotoxic effects against the A549 lung cancer cell line with an IC50 value of 26 µM, suggesting that it may serve as a lead compound for further development in anticancer therapies.
The mechanism by which the compound exerts its anticancer effects is likely multifaceted, involving:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in several cancer models.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have been investigated for various other biological activities:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Antimicrobial Activity : There is evidence that pyrazole-containing compounds possess antimicrobial properties against certain bacterial strains.
Case Studies
Several case studies have documented the efficacy of thiadiazole and pyrazole derivatives in clinical and preclinical settings:
- Study on Lung Cancer Models : A study evaluated the efficacy of a series of thiadiazole derivatives against A549 and H460 lung cancer cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced cytotoxicity.
- Anti-inflammatory Activity Assessment : Another study assessed the anti-inflammatory potential of similar compounds in animal models, demonstrating reduced inflammation markers compared to controls.
Q & A
Q. Methodological Recommendations :
- Standardize assays using HPLC-purified compound (>98% purity).
- Use co-solvents like DMSO (≤0.1% v/v) to enhance solubility without cytotoxicity .
- Validate target engagement via orthogonal methods (e.g., SPR, ITC) .
What advanced spectroscopic and computational techniques are used to analyze the compound’s interaction with biological targets?
Advanced Research Question
- X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonding between the carboxamide and kinase active sites) .
- Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes, highlighting key residues (e.g., Lys123 in ATP-binding pockets) .
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with receptors like mGluR5 or TNF-α .
Example Finding : MD simulations show the trifluoromethyl group stabilizes hydrophobic interactions with Leu215 in COX-2, explaining selective inhibition .
How can synthetic yields be optimized for the ethyl carboxamide linkage?
Advanced Research Question
Key factors:
- Activating Agents : CDI outperforms EDC in polar aprotic solvents (e.g., DMF), reducing side-product formation .
- Temperature Control : Maintaining 0–5°C during coupling minimizes racemization.
- Purification : Gradient flash chromatography (hexane:EtOAc 7:3 to 1:1) isolates the product with >95% purity .
Data Contradiction : Some studies report higher yields with HATU vs. CDI; this may depend on the amine’s nucleophilicity .
What are the limitations of current biological activity studies, and how can they be addressed?
Advanced Research Question
- Limitations :
- Off-target effects due to pan-assay interference (e.g., thiadiazole redox activity).
- Poor bioavailability from high logP (>3.5) .
- Solutions :
- Prodrug Design : Introduce phosphate esters at the carboxamide to enhance solubility .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., ethyl linker oxidation) .
What methodologies confirm the compound’s stability under physiological conditions?
Advanced Research Question
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days. Monitor degradation via UPLC-MS .
- Key Finding : The thiadiazole ring is stable, but the ethyl linker undergoes hydrolysis at pH >10, generating 1,2,3-thiadiazole-5-carboxylic acid .
How does the compound’s electronic configuration influence its spectroscopic properties?
Basic Research Question
- UV-Vis : Strong absorption at 270 nm (π→π* transition in thiadiazole) and 310 nm (n→π* in trifluoromethylpyrazole) .
- IR Spectroscopy : Carboxamide C=O stretch at ~1680 cm; thiadiazole C-S vibration at ~680 cm .
Advanced Application : TD-DFT calculations correlate experimental UV peaks with HOMO-LUMO gaps (~4.2 eV), validating charge-transfer interactions .
What strategies are employed to improve the compound’s selectivity for kinase targets?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Modify the pyrazole’s substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) to sterically block off-target binding .
- Fragment-Based Design : Replace the thiadiazole with 1,2,4-oxadiazole to reduce redox activity while maintaining potency .
Example : Introducing a 4-fluorophenyl group increased selectivity for JAK2 over JAK3 by 15-fold .
What are the best practices for storing and handling this compound to ensure experimental reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
